![molecular formula C8H10O3 B13433762 Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)
Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1r,4s)-6-oxobicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene. The resulting adduct is then subjected to oxidation to introduce the ketone functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides and other derivatives.
Applications De Recherche Scientifique
Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid functional groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rac-(1r,2s,4s)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Rac-(1r,2r,4s)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Rac-(1r,2r,3r,4s)-3-tert-butylbicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity. The presence of both a ketone and a carboxylic acid group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
(1R,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-7-3-4-1-5(7)6(2-4)8(10)11/h4-6H,1-3H2,(H,10,11)/t4-,5+,6?/m0/s1 |
Clé InChI |
RUOYCLYBCGDWPG-YRZWDFBDSA-N |
SMILES isomérique |
C1[C@H]2CC([C@@H]1C(=O)C2)C(=O)O |
SMILES canonique |
C1C2CC(C1C(=O)C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


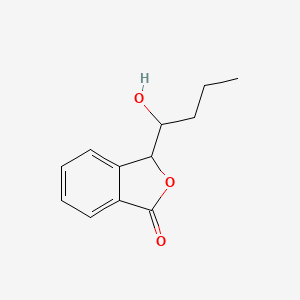

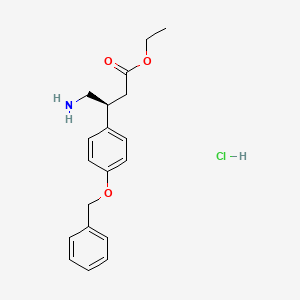
![(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13433714.png)

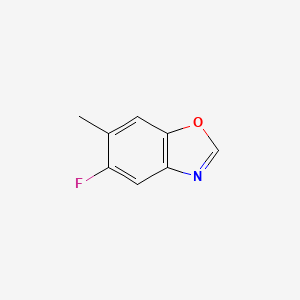
![2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13433735.png)
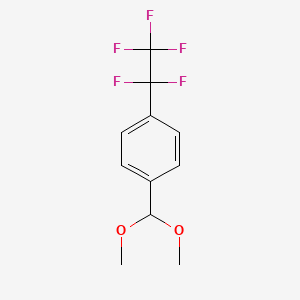
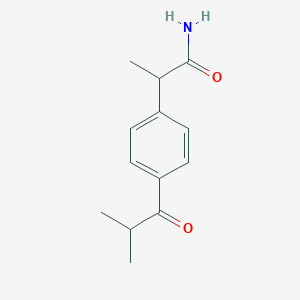
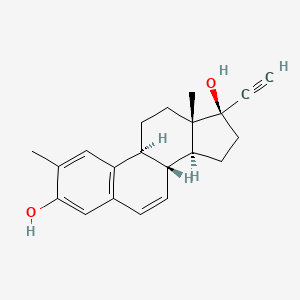


![2-[(9h-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid](/img/structure/B13433775.png)

